molecular formula C13H13BrFNS B1462488 (5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine CAS No. 1007579-04-5

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine

Cat. No.: B1462488
CAS No.: 1007579-04-5
M. Wt: 314.22 g/mol
InChI Key: AZLPVTRAHQUOSU-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(3-fluorophenyl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine is unique due to its specific substitution pattern on the thiophene ring and the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNS/c14-13-5-4-12(17-13)9-16-7-6-10-2-1-3-11(15)8-10/h1-5,8,16H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLPVTRAHQUOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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